4,4',4''-((4'-Amino-[1,1'-biphenyl]-2,4,5-triyl)tris(ethyne-2,1-diyl))trianiline
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Overview
Description
4,4’,4’‘-((4’-Amino-[1,1’-biphenyl]-2,4,5-triyl)tris(ethyne-2,1-diyl))trianiline is an organic compound characterized by its complex structure, which includes multiple aromatic rings and ethyne linkages
Preparation Methods
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘-((4’-Amino-[1,1’-biphenyl]-2,4,5-triyl)tris(ethyne-2,1-diyl))trianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, sulfonates.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced forms of the original compound.
Scientific Research Applications
4,4’,4’‘-((4’-Amino-[1,1’-biphenyl]-2,4,5-triyl)tris(ethyne-2,1-diyl))trianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism by which 4,4’,4’‘-((4’-Amino-[1,1’-biphenyl]-2,4,5-triyl)tris(ethyne-2,1-diyl))trianiline exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the electronic properties of materials and the biological activity of molecules .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-aminophenyl)ethene: Similar in structure but with different electronic properties due to the absence of ethyne linkages.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains a triazine core instead of a biphenyl core, leading to different reactivity and applications[][5].
Uniqueness
4,4’,4’‘-((4’-Amino-[1,1’-biphenyl]-2,4,5-triyl)tris(ethyne-2,1-diyl))trianiline is unique due to its combination of biphenyl and ethyne linkages, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
4-[2-[4-(4-aminophenyl)-2,5-bis[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N4/c37-32-15-4-25(5-16-32)1-10-29-23-31(12-3-27-8-19-34(39)20-9-27)36(28-13-21-35(40)22-14-28)24-30(29)11-2-26-6-17-33(38)18-7-26/h4-9,13-24H,37-40H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOGITZBSBTRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=C(C=C2C#CC3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C#CC5=CC=C(C=C5)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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